6-Ethyl-1,1,4,4-tetramethyltetralin

Catalog No.
S748749
CAS No.
80-81-9
M.F
C16H24
M. Wt
216.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethyl-1,1,4,4-tetramethyltetralin

CAS Number

80-81-9

Product Name

6-Ethyl-1,1,4,4-tetramethyltetralin

IUPAC Name

6-ethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

InChI

InChI=1S/C16H24/c1-6-12-7-8-13-14(11-12)16(4,5)10-9-15(13,2)3/h7-8,11H,6,9-10H2,1-5H3

InChI Key

SLIOAQVQWDNBNB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C

Canonical SMILES

CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C

6-Ethyl-1,1,4,4-tetramethyltetralin, also known as 7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, is a polycyclic musk compound with the molecular formula C18H26OC_{18}H_{26}O and a molecular weight of approximately 258.40 g/mol. This compound is characterized by its complex structure, which includes multiple methyl groups and an ethyl substituent on a tetralin backbone. It is primarily utilized in the fragrance industry due to its musky scent profile and is often found in personal care products and household fragrances .

The chemical behavior of 6-ethyl-1,1,4,4-tetramethyltetralin involves various reactions typical of polycyclic compounds. It can undergo reactions such as:

  • Oxidation: The presence of methyl and ethyl groups allows for potential oxidation reactions that can modify the compound's scent profile.
  • Acetylation: As indicated by its name, the compound can participate in acetylation reactions, which may enhance its volatility and olfactory properties.
  • Hydrogenation: The double bonds within the tetralin structure can be hydrogenated to form saturated derivatives.

These reactions are significant for modifying the compound's properties for specific applications in perfumery and flavoring .

Several synthetic pathways can be employed to produce 6-ethyl-1,1,4,4-tetramethyltetralin:

  • Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene derivatives using ethyl halides in the presence of a Lewis acid catalyst.
  • Reduction Reactions: Starting from ketone precursors or other functionalized naphthalene derivatives can lead to the formation of this compound through selective reduction processes.
  • Cyclization Reactions: Various cyclization strategies can be applied to form the tetralin structure from simpler aromatic precursors.

Each method offers different advantages regarding yield and purity of the final product .

The primary applications of 6-ethyl-1,1,4,4-tetramethyltetralin include:

  • Fragrance Industry: It is widely used as a musky scent component in perfumes and scented products.
  • Personal Care Products: Incorporated into lotions, shampoos, and other cosmetic formulations for its pleasant aroma.
  • Household Products: Used in air fresheners and cleaning products to impart a lasting fragrance.

Due to its stability and low volatility compared to other fragrance compounds, it is favored in various formulations .

Several compounds share structural similarities with 6-ethyl-1,1,4,4-tetramethyltetralin. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
TonalideC18H26OC_{18}H_{26}OCommonly used polycyclic muskMore widely studied for environmental impact
VersalideC18H26OC_{18}H_{26}OSimilar structure with slight variationsDifferent scent profile
7-Acetyl-6-methyl-1,1,4-trimethyltetralinC18H26OC_{18}H_{26}OMethyl instead of ethyl groupVariations in olfactory properties
6-Acetyl-1-methyl-1,2-dihydronaphthaleneC15H16OC_{15}H_{16}OSimpler structureLess complex; lower molecular weight

The uniqueness of 6-ethyl-1,1,4,4-tetramethyltetralin lies in its specific arrangement of substituents that contribute to its distinctive olfactory characteristics while maintaining stability across various applications .

IUPAC Nomenclature and Structural Breakdown

The IUPAC name 6-ethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene reflects the compound’s bicyclic framework and substituent positions. Key structural elements include:

  • Tetralin backbone: A bicyclic system formed by a naphthalene core partially hydrogenated to a 1,2,3,4-tetrahydro derivative.
  • Substituents:
    • Ethyl group: Attached to carbon 6 of the aromatic ring.
    • Methyl groups: Four methyl groups occupy positions 1, 1, 4, and 4, creating a sterically hindered environment.
ComponentStructural DescriptionPositionSource
Tetralin backboneBicyclic system with a decalin-like structureCore
Ethyl substituent-CH₂CH₃ groupC6
Methyl groupsFour -CH₃ groups (two at C1, two at C4)C1, C4

The compound’s InChI identifier (SLIOAQVQWDNBNB-UHFFFAOYSA-N) and SMILES notation (CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C) provide standardized representations of its connectivity and stereochemistry.

Classification in Heterocyclic Chemistry

6-Ethyl-1,1,4,4-tetramethyltetralin is classified as a polycyclic aromatic hydrocarbon (PAH) with a bicyclic framework. Its partial hydrogenation distinguishes it from fully aromatic naphthalene, placing it within the tetralin derivative family. The compound’s substituents further classify it as a highly branched alkyl-substituted tetralin, a subset characterized by steric bulk and reduced aromaticity.

Historical Development in Organochemical Synthesis

Early Synthetic Approaches

The synthesis of tetralin derivatives dates to the 20th century, with methods focusing on catalytic hydrogenation of naphthalene and Friedel-Crafts alkylation. For 6-ethyl-1,1,4,4-tetramethyltetralin, early routes likely involved:

  • Hydrogenation of naphthalene: Partial saturation of the naphthalene ring to form tetralin.
  • Alkylation reactions: Sequential introduction of ethyl and methyl groups via electrophilic substitution or Grignard reagents.

Modern Synthetic Innovations

Recent advancements in organocatalysis and skeletal editing have enabled more controlled syntheses. Key methods include:

  • Nitrogen deletion strategies: As seen in isoindoline-derived tetralins, where nitrogen removal triggers Diels-Alder cycloaddition to form the bicyclic core.
  • Cyclialkylation: Utilizing catalysts like AlCl₃ to direct alkyl groups to specific positions, as demonstrated in Friedel-Crafts rearrangements.
MethodKey StepsAdvantagesLimitations
Catalytic hydrogenationHydrogenation of naphthalene to tetralinHigh yield, scalabilityRisk of over-hydrogenation
Friedel-Crafts alkylationAlCl₃-mediated alkylation of tetralinPositional controlLimited to activating substituents
Nitrogen deletionIsoindoline → tetralin via anomeric amideStereoselective cyclizationRequires specialized reagents

Challenges in Selective Substitution

Achieving regioselectivity remains a challenge due to the compound’s steric hindrance. For example, Darzens tetralin synthesis (intramolecular electrophilic substitution) often produces complex mixtures, necessitating purification.

Position Within Tetralin Derivative Taxonomy

Structural Divergence from Prototypical Tetralin

Tetralin (C₁₀H₁₂) serves as the parent compound, and its derivatives are classified by substituent type and position. 6-Ethyl-1,1,4,4-tetramethyltetralin diverges significantly through:

  • Alkyl substitution: Four methyl groups and one ethyl group, enhancing hydrophobicity.
  • Positional specificity: Methyl groups at C1 and C4 create a rigid, branched structure.

Comparative Analysis with Related Derivatives

CompoundSubstituentsApplicationsCAS Number
TetralinNoneSolvent, hydrogen donor119-64-2
Versalide (AETT)Acetyl at C7, ethyl at C6Fragrance (musk odor)88-29-9
6-Ethyl-1,1,4,4-tetramethyltetralinEthyl at C6, methyl at C1/C4Intermediate in synthesis80-81-9
DecalinFully saturated naphthaleneLubricant, solvent91-17-8

Functional Group Variants and Reactivity

The absence of reactive functional groups (e.g., hydroxyl, carbonyl) distinguishes 6-ethyl-1,1,4,4-tetramethyltetralin from derivatives like Versalide (7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin), which exhibits ketone reactivity. This makes the compound more stable but less versatile in further functionalization.

XLogP3

5.8

Other CAS

80-81-9

Wikipedia

6-Ethyl-1,1,4,4-tetramethyltetralin

General Manufacturing Information

Naphthalene, 6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-: INACTIVE

Dates

Modify: 2024-02-18

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